Hydrogen‑Bond Acceptor Count Distinguishes the Furan‑Carbonyl Derivative from Benzyl‑Substituted Analogs
The furan‑2‑ylcarbonyl moiety supplies an additional hydrogen‑bond acceptor (the carbonyl oxygen) that is absent in the common N‑benzylpiperidine analogs. This difference can be quantified by the count of hydrogen‑bond acceptors (HBA). The title compound possesses 4 HBA, whereas N‑(1‑benzylpiperidin‑4‑yl)‑1H‑indole‑6‑carboxamide (CAS not assigned) has only 3 HBA . The extra acceptor alters the compound’s capacity for polar interactions with kinase hinge regions and may contribute to differentiated selectivity profiles within the IKK2 inhibitor class [1].
| Evidence Dimension | Hydrogen‑bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | N‑(1‑benzylpiperidin‑4‑yl)‑1H‑indole‑6‑carboxamide: 3 HBA |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | Calculated from 2D structure; no experimental assay involved. |
Why This Matters
For procurement, the higher HBA count indicates a structurally distinct hydrogen‑bonding fingerprint that cannot be replicated by benzyl‑substituted analogs, potentially affecting target binding and selectivity in kinase assays.
- [1] Kerns, J. K. et al. Chemical Compounds – Indole Carboxamide Derivatives as IKK2 Inhibitors. U.S. Patent Application US20070254873, fig. 1, claims 1‑10. View Source
